molecular formula C8H11N B8731341 Isoprene acrylonitrile CAS No. 25014-11-3

Isoprene acrylonitrile

Cat. No. B8731341
CAS RN: 25014-11-3
M. Wt: 121.18 g/mol
InChI Key: CFEMBVVZPUEPPP-UHFFFAOYSA-N
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Description

Isoprene acrylonitrile is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoprene acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoprene acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

25014-11-3

Product Name

Isoprene acrylonitrile

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

2-methylbuta-1,3-diene;prop-2-enenitrile

InChI

InChI=1S/C5H8.C3H3N/c1-4-5(2)3;1-2-3-4/h4H,1-2H2,3H3;2H,1H2

InChI Key

CFEMBVVZPUEPPP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C.C=CC#N

Related CAS

25014-11-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 263 parts of toluene, 53.0 parts of acrylonitrile and 68.2 parts of isoprene were introduced into a 30 mL glass reaction vessel, and 0.33 part of azobisisobutyronitrile was further added thereto, and stirred under heating at 80° C. After reaction for 15 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 72% and the conversion rate of acrylonitrile was 60%. The molecular weight in terms of the polystyrene of the random (isoprene/acrylonitrile) polymer obtained was Mw=35,200, Mn=12,300 and Mw/Mn=2.86. The results of 1H-NMR analysis of the random (isoprene/acrylonitrile) copolymer obtained show that the polymer has no halogen at a terminal of the polymer chain.
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Synthesis routes and methods II

Procedure details

A random (isoprene/acrylonitrile) copolymer was prepared in the same manner as in Example 10, except that the amount of toluene was changed to 262 parts, that 3.70 parts of methyl α-chlorophenyl acetate was used as an organic halide in place of 1.79 parts of 2-chloropropionitrile, that 8.25 parts of 2,2′-azobis(isobutyronitrile) (hereinafter, sometimes referred to as “AIBN”) was further added as a radical generator, and that the reaction time was changed to 72 hours. The conversion rate of isoprene was 78% and the conversion rate of acrylonitrile was 68%. The analysis results of the random (isoprene/acrylonitrile) copolymer obtained are shown in Table 7. The polymer was confirmed to have a chlorine atom at one terminal of the polymer chain.
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methyl α-chlorophenyl acetate
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Synthesis routes and methods III

Procedure details

Then, were added thereto 136 parts of isoprene and 0.37 part of methyl α-chlorophenyl acetate as an organic halide, and stirred under heating at 80° C. After a reaction for 17 hours, the same post-treatment as in Example 1 was carried out-to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 31% and the conversion rate of acrylonitrile was 35%. The analysis results of the random (isoprene/acrylonitrile) polymer obtained are shown in Table 3. The polymer was confirmed to have a chlorine atom at the terminal of the polymer chain.
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Synthesis routes and methods IV

Procedure details

Then, were added thereto 68.2 parts of isoprene and 1.79 parts of 2-chloropropionitrile as an organic halide and stirred under heating at 80° C. to conduct a polymerization reaction. After 137 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 84% and the conversion rate of acrylonitrile was 79%. The analysis results of the random (isoprene/acrylonitrile) polymer obtained are shown in Table 3. The polymer was confirmed to have a chlorine atom at the terminal of the polymer chain.
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halide
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Synthesis routes and methods V

Procedure details

Under nitrogen atmosphere, 263 parts of toluene, 53.0 parts of acrylonitrile and 68.2 parts of isoprene were introduced into a 30 mL glass reaction vessel, and 0.33 part of azobisisobutyronitrile was further added thereto, and stirred under heating at 80° C. After reaction for 15 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 72% and the conversion rate of acrylonitrile was 60%. The molecular weight in terms of the polystyrene of the random (isoprene/acrylonitrile) polymer obtained was Mw=35,200, Mn=12,300 and Mw/Mn=2.86. The results of 1H-NMR analysis of the random (isoprene/acrylonitrile) copolymer obtained show that the polymer has no halogen at a terminal of the polymer chain.
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glass
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30 mL
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